molecular formula C9H11N3S B14870098 2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile

2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile

Cat. No.: B14870098
M. Wt: 193.27 g/mol
InChI Key: ULZVWPSSIXHKST-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a thiophene ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Formation of the Acetonitrile Group: This can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The azetidine ring may participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the nucleophile used, potentially leading to various substituted azetidines.

Scientific Research Applications

2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving azetidine or thiophene derivatives.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-ylamino)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(Pyrrolidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile is unique due to the combination of the azetidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-(azetidin-3-ylamino)-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C9H11N3S/c10-4-8(9-2-1-3-13-9)12-7-5-11-6-7/h1-3,7-8,11-12H,5-6H2

InChI Key

ULZVWPSSIXHKST-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(C#N)C2=CC=CS2

Origin of Product

United States

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